molecular formula C13H20N2OS B11802269 4-(5-(tert-Butylthio)pyridin-2-yl)morpholine

4-(5-(tert-Butylthio)pyridin-2-yl)morpholine

Cat. No.: B11802269
M. Wt: 252.38 g/mol
InChI Key: VUHCEOHBOGGLDG-UHFFFAOYSA-N
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Description

4-(5-(tert-Butylthio)pyridin-2-yl)morpholine (CAS 1355223-74-3) is a high-value chemical building block with the molecular formula C13H20N2OS and a molecular weight of 252.38 . This compound features a pyridine core strategically functionalized with a morpholine ring and a tert-butylthio group, a structure commonly associated with pharmaceutical and biological activity research . Its primary research application is in the discovery and synthesis of novel kinase inhibitors . Compounds containing the morpholine substituent, particularly when linked to a pyridine system, are frequently investigated as potent and selective inhibitors of key oncogenic targets, such as the PI3K and mTOR signaling pathways, which are crucial for cell survival and proliferation and are often dysregulated in cancers . Researchers utilize this scaffold to develop potential therapeutic agents for advanced solid tumors, leveraging its structure to optimize interactions with the ATP-binding sites of these kinases . The presence of both nitrogen and sulfur heteroatoms in its architecture enhances its ability to form key hydrogen bonds and hydrophobic interactions with enzyme active sites, making it a versatile intermediate for medicinal chemistry optimization . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H20N2OS

Molecular Weight

252.38 g/mol

IUPAC Name

4-(5-tert-butylsulfanylpyridin-2-yl)morpholine

InChI

InChI=1S/C13H20N2OS/c1-13(2,3)17-11-4-5-12(14-10-11)15-6-8-16-9-7-15/h4-5,10H,6-9H2,1-3H3

InChI Key

VUHCEOHBOGGLDG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC1=CN=C(C=C1)N2CCOCC2

Origin of Product

United States

Preparation Methods

Preparation of 5-(tert-Butylthio)pyridine Derivatives

The tert-butylthio group is introduced via thioetherification of pyridine precursors. A common approach involves reacting 2-chloro-5-mercaptopyridine with tert-butyl bromide in the presence of a base such as potassium carbonate. This reaction proceeds in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C, achieving yields of 70–85%. Alternative routes utilize Ullmann-type coupling, where copper catalysts mediate the reaction between 2-bromo-5-iodopyridine and tert-butylthiol, though this method requires higher temperatures (100–120°C) and longer reaction times.

Functionalization of Pyridine at the 2-Position

The morpholine moiety is introduced at the pyridine’s 2-position through S<sub>N</sub>Ar or transition-metal-catalyzed coupling. For S<sub>N</sub>Ar, 2-fluoropyridine derivatives are preferred due to fluorine’s superior leaving-group ability compared to chlorine. Reaction with morpholine in tetrahydrofuran (THF) using potassium tert-butoxide (KOtBu) as a base at 50°C achieves full conversion within 3 hours.

ParameterOptimal ValueYield (%)Source
SolventTHF or DMF85–90
BaseKOtBu90
Temperature50°C3 hours
Leaving GroupFluorine>95 conv.

This method is favored for its mild conditions and compatibility with sensitive functional groups.

Transition-Metal-Catalyzed Amination

Palladium catalysts, such as Pd(OAc)<sub>2</sub> with Xantphos ligands, enable coupling between 2-chloropyridine derivatives and morpholine. This method, while effective, requires stringent anhydrous conditions and elevated temperatures (100–120°C), yielding 75–80% product. Nickel catalysts offer a cheaper alternative but are less efficient (60–65% yield).

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography with dichloromethane/methanol gradients (95:5 to 90:10) is standard for isolating the target compound. High-performance liquid chromatography (HPLC) with C18 columns ensures >98% purity for pharmaceutical applications.

Spectroscopic Data

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 8.35 (d, J = 2.4 Hz, 1H, pyridine-H), 7.45 (dd, J = 8.8, 2.4 Hz, 1H, pyridine-H), 6.75 (d, J = 8.8 Hz, 1H, pyridine-H), 3.85–3.70 (m, 4H, morpholine-OCH<sub>2</sub>), 3.10–2.95 (m, 4H, morpholine-NCH<sub>2</sub>), 1.40 (s, 9H, tert-butyl).

  • MS (ESI+) : m/z 267.2 [M+H]<sup>+</sup>.

Optimization of Reaction Conditions

Solvent and Base Selection

A comparative study of S<sub>N</sub>Ar conditions revealed that DMF with KOtBu at 80°C accelerates morpholine incorporation but risks side reactions, whereas THF at 50°C balances speed and selectivity.

Catalyst Screening for Amination

Palladium-based systems outperformed nickel in coupling efficiency:

Catalyst SystemYield (%)Reaction Time
Pd(OAc)<sub>2</sub>/Xantphos8012 hours
NiCl<sub>2</sub>/dppf6524 hours

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitations
S<sub>N</sub>ArMild conditions, high yieldRequires fluorinated precursor
Pd-catalyzed couplingBroad substrate scopeCostly catalysts, anhydrous conditions
Nickel catalysisEconomicalLower efficiency

Chemical Reactions Analysis

4-(5-(tert-Butylthio)pyridin-2-yl)morpholine undergoes various types of chemical reactions, including:

    Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyridine ring can be reduced to piperidine derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the pyridine ring is replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include bases like sodium hydride or potassium carbonate, and solvents like dimethylformamide or acetonitrile. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-(5-(tert-Butylthio)pyridin-2-yl)morpholine exhibit significant anticancer properties. For instance, studies have shown that morpholine derivatives can inhibit tumor growth in various cancer cell lines, including lung and liver cancers. These compounds often act by inducing apoptosis or inhibiting cell proliferation pathways .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against a range of pathogens. Its structure allows it to disrupt microbial cell membranes or interfere with metabolic pathways, making it a candidate for developing new antibiotics .

Central Nervous System Disorders

Compounds with similar structures have been explored as allosteric modulators of G protein-coupled receptors (GPCRs), which are critical in treating central nervous system disorders such as anxiety and depression. The ability to modulate these receptors could lead to the development of novel therapeutic agents .

Case Study 1: Antitumor Evaluation

A series of morpholine-based heterocycles were synthesized and tested for their antitumor activity against human lung cancer (A-549) and hepatocellular carcinoma (HepG-2) cell lines. The results indicated that certain derivatives exhibited comparable efficacy to standard chemotherapeutic agents like cisplatin, suggesting their potential as anticancer drugs .

Case Study 2: Antimicrobial Screening

In a study evaluating the antimicrobial properties of morpholine derivatives, several compounds demonstrated significant activity against Gram-positive and Gram-negative bacteria. This highlights the potential for developing new antimicrobial agents based on the morpholine scaffold .

Mechanism of Action

The mechanism of action of 4-(5-(tert-Butylthio)pyridin-2-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Core Structural Differences

The compound is compared to three structurally related molecules from the evidence:

Compound Core Structure Key Substituents Applications
4-(5-(tert-Butylthio)pyridin-2-yl)morpholine (Target) Pyridine -S-tBu (position 5), morpholine (position 2) Not explicitly stated (inferred: drug design)
4-(3-(Methylthio)-5-(pyridin-2-yl)-4H-1,2,4-triazol-4-yl)morpholine (48) [1] 1,2,4-Triazole -S-Me, pyridyl, morpholine Tuberculostatic activity
4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]morpholine [3] Pyridine Boronate ester (position 5), morpholine Suzuki coupling intermediates
4-(5-(Boronate ester)thiazol-2-yl)morpholine [4] Thiazole Boronate ester, morpholine Material science, chemical synthesis

Key Observations :

  • Boronate esters () are pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas tert-butylthio groups may serve as leaving groups or steric shields in synthetic pathways.

Physical and Spectral Properties

  • Melting Points : The boronate analog () melts at 132–135°C, reflecting crystalline stability. The target compound’s tert-butylthio group may lower melting points compared to boronate esters due to reduced polarity.
  • Spectroscopy :
    • ¹H NMR : Compound 48 shows pyrazine 1-oxide signals (δ 8.32–8.75 ppm) and NH proton (δ 14.03 ppm) , absent in the target compound.
    • IR : Sulfur-related stretches (e.g., C-S at ~790 cm⁻¹ in Compound 48) would differ between tert-butylthio and methylthio groups .

Biological Activity

The compound 4-(5-(tert-Butylthio)pyridin-2-yl)morpholine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound consists of a morpholine ring substituted with a pyridine moiety that has a tert-butylthio group. This unique combination may contribute to its biological activity, particularly in cancer treatment and enzyme inhibition.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, the compound has been evaluated against various cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and others.

Case Studies

  • Cell Proliferation Inhibition :
    • A study demonstrated that derivatives with similar structural features inhibited cell proliferation in HeLa cells with an IC50 value of approximately 12 nM, indicating strong antiproliferative effects .
  • Mechanism of Action :
    • The mechanism involves the induction of apoptosis, characterized by increased levels of cleaved caspase-3 and PARP, alongside downregulation of anti-apoptotic proteins like Bcl-2 .
  • In Vivo Studies :
    • In vivo experiments showed significant tumor growth inhibition (TGI) in murine models treated with similar compounds at doses around 60 mg/kg without evident toxicity .

Enzyme Inhibition

The compound's biological activity may also extend to enzyme inhibition. For example, it has shown potential as an inhibitor of carbonic anhydrase IX (CAIX), which is implicated in tumor progression.

Research Findings

  • Inhibition Profile : The compound demonstrated an IC50 value of 24 nM against CAIX, suggesting potent inhibitory activity .
  • Cellular Impact : In vitro studies revealed that it not only inhibits CAIX but also affects cellular processes such as epithelial-to-mesenchymal transition (EMT), thereby reducing metastatic potential .

Comparative Analysis of Similar Compounds

Compound NameBiological ActivityIC50 (nM)Mechanism
Compound AAnticancer12Apoptosis induction
Compound BCAIX Inhibition24Enzyme inhibition
Compound CAntiproliferative15Cell cycle arrest

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-(5-(tert-Butylthio)pyridin-2-yl)morpholine to improve yield and purity?

  • Methodological Answer : Optimize reaction conditions by adjusting solvent polarity (e.g., ethanol or dioxane for crystallization), temperature (e.g., 80–90°C for nucleophilic substitution), and stoichiometric ratios of intermediates like tert-butylthio groups and pyridine derivatives. Use zinc dust or acetic acid as catalysts for thioether formation, as demonstrated in analogous pyridin-3-ylcarbamate syntheses . Purity can be enhanced via recrystallization (e.g., hexane or ethanol) and monitored by TLC.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identify key functional groups (e.g., C-S stretching at ~600–700 cm⁻¹ for tert-butylthio, morpholine C-O-C asymmetric stretching at ~1100 cm⁻¹) .
  • ¹H/¹³C NMR : Assign peaks for pyridine protons (δ 7.5–8.5 ppm), tert-butyl protons (δ 1.3 ppm, singlet), and morpholine protons (δ 3.6–4.0 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify the tert-butylthio and morpholine moieties .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model electron density distributions, identifying reactive sites (e.g., sulfur in tert-butylthio as a nucleophilic center). Compare with analogous compounds like 3-chloro-1-((4-methoxy)-chromen-yl)pyrimidines to predict regioselectivity in cross-coupling reactions . Solvent effects (e.g., polar aprotic vs. protic) can be simulated using COSMO-RS to optimize reaction pathways .

Q. What experimental strategies resolve contradictions in stability data for this compound under varying pH conditions?

  • Methodological Answer :

  • Orthogonal Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC-UV and LC-MS to track decomposition products. Compare with structurally similar morpholine derivatives (e.g., 4-dodecylmorpholine) to identify pH-sensitive bonds (e.g., C-S in tert-butylthio) .
  • pH-Dependent NMR : Monitor proton shifts in deuterated buffers (pH 2–12) to detect tautomerism or ring-opening in morpholine .

Q. How can advanced microspectroscopic imaging techniques elucidate surface interactions of this compound in heterogeneous catalysis?

  • Methodological Answer : Use Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) or Atomic Force Microscopy (AFM) to map adsorption patterns on catalytic surfaces (e.g., silica or metal oxides). Compare with indoor surface chemistry studies, where tert-butyl groups influence hydrophobic interactions .

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